DL-Alanine-3-13C,2-d
Overview
Description
DL-Alanine-3-13C,2-d is a labeled amino acid where the carbon at the third position is replaced with the carbon-13 isotope, and the hydrogen at the second position is replaced with deuterium. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Alanine-3-13C,2-d can be synthesized through several methods. One common approach involves the isotopic exchange reaction where the hydrogen atoms are replaced with deuterium using deuterated reagents. The carbon-13 labeling is typically introduced through the use of carbon-13 enriched precursors .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar isotopic exchange reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Alanine-3-13C,2-d undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a keto group.
Reduction: The reduction of the carboxyl group to an alcohol.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyruvate derivatives, while reduction can produce alaninol derivatives .
Scientific Research Applications
DL-Alanine-3-13C,2-d is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of DL-Alanine-3-13C,2-d involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic labels (carbon-13 and deuterium) allow researchers to track the compound through various metabolic processes, providing insights into molecular interactions and transformations .
Comparison with Similar Compounds
Similar Compounds
DL-Alanine-3-13C: Similar to DL-Alanine-3-13C,2-d but without the deuterium labeling.
DL-Alanine-2-13C,3,3,3-d3: Contains multiple deuterium labels along with carbon-13.
L-Alanine-3-13C,2,3,3-d3: The L-isomer of alanine with similar isotopic labeling
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying biochemical pathways. The combination of carbon-13 and deuterium labeling allows for more precise and detailed analysis compared to compounds with only one type of isotopic label .
Properties
IUPAC Name |
2-amino-2-deuterio(313C)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-IIHJGDGPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([13CH3])(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583874 | |
Record name | (3-~13~C,2-~2~H)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244237-64-7 | |
Record name | (3-~13~C,2-~2~H)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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